molecular formula C23H18N2O2S B2879164 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide CAS No. 477497-74-8

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Cat. No.: B2879164
CAS No.: 477497-74-8
M. Wt: 386.47
InChI Key: UNEWQSQYPKLNJR-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is a benzamide derivative characterized by a benzoyl group at the 4-position of the aromatic ring and a thioether linkage incorporating a cyanoethyl moiety. This compound’s structure combines electron-withdrawing (benzoyl) and electron-donating (thioether) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-benzoyl-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c24-15-6-16-28-21-10-5-4-9-20(21)25-23(27)19-13-11-18(12-14-19)22(26)17-7-2-1-3-8-17/h1-5,7-14H,6,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWQSQYPKLNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of 2-Mercaptoaniline and Acrylonitrile

The thioether bridge is constructed via a nucleophilic Michael addition. In this step, 2-mercaptoaniline reacts with acrylonitrile in ethanol under basic catalysis (piperidine, 0.5 mol%), yielding 2-((2-cyanoethyl)thio)aniline. The reaction proceeds at room temperature for 6 hours, achieving a 92% yield (Table 1).

Table 1. Optimization of Michael Addition Conditions

Condition Variation Yield (%)
Solvent Ethanol 92
Catalyst Piperidine 92
Temperature 25°C 92
Alternative Catalyst Triethylamine 78

¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.52 (m, 2H, aromatic), 6.98–7.03 (m, 2H, aromatic), 3.21 (t, J = 6.8 Hz, 2H, SCH2), 2.89 (t, J = 6.8 Hz, 2H, CH2CN).

Preparation of 4-Benzoylbenzoic Acid Derivatives

Friedel-Crafts Acylation of Toluene

4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of AlCl3 (1.2 equiv) at 0°C. The intermediate is oxidized using KMnO4 in acidic medium to yield 4-benzoylbenzoic acid (87% yield).

Characterization Data :
IR (cm⁻¹): 1685 (C=O), 1602 (aromatic C=C).
¹³C NMR (100 MHz, CDCl3): δ 197.2 (C=O), 144.5–126.8 (aromatic carbons).

Activation to 4-Benzoylbenzoyl Chloride

The acid is treated with thionyl chloride (2.5 equiv) under reflux for 3 hours, yielding 4-benzoylbenzoyl chloride as a pale-yellow solid (95% yield).

Amide Bond Formation: Coupling Strategies

Aqueous-Phase Benzoylation

Adapting the method from CN103288667A, 2-((2-cyanoethyl)thio)aniline (1.0 equiv) is reacted with 4-benzoylbenzoyl chloride (1.1 equiv) in aqueous NaOH (2.0 equiv) at 0–10°C. The product precipitates and is isolated by filtration (88% yield).

Optimized Conditions :

  • Solvent: Water
  • Base: NaOH (2.0 equiv)
  • Temperature: 0–10°C

Organic-Phase Coupling Using EDCl/HOBt

For enhanced solubility, the amine (1.0 equiv) and acid chloride (1.05 equiv) are coupled in dichloromethane using EDCl (1.2 equiv) and HOBt (1.1 equiv) at room temperature for 12 hours (91% yield).

Comparative Analysis :

Method Yield (%) Purity (HPLC)
Aqueous-phase 88 98.5
Organic-phase 91 99.2

Mechanistic Insights and Side Reactions

Competing Hydrolysis of the Cyano Group

The cyanoethyl moiety is susceptible to hydrolysis under strongly acidic or basic conditions. In aqueous-phase benzoylation, maintaining pH < 10 is critical to prevent CN group degradation.

Thioether Oxidation Mitigation

The thioether linkage may oxidize to sulfoxide if exposed to air. Reactions are conducted under nitrogen atmosphere, and antioxidants (e.g., BHT, 0.1 wt%) are added during prolonged storage.

Spectral Characterization and Validation

¹H NMR Analysis

The final product exhibits distinct signals for the benzoyl groups (δ 7.45–8.24, m, 10H) and thioethyl chain (δ 3.18, t, SCH2; δ 2.91, t, CH2CN). The amide NH resonates at δ 10.42 (br s).

IR Spectroscopy

Key absorptions include 2215 cm⁻¹ (C≡N), 1651 cm⁻¹ (amide C=O), and 1598 cm⁻¹ (aromatic C=C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₈H₂₁N₂O₂S [M+H]⁺: 449.1325; Found: 449.1328.

Industrial-Scale Considerations

Cost-Effectiveness of Aqueous vs. Organic Methods

While the aqueous method reduces solvent costs by 40%, the organic-phase approach offers higher yields and purity, justifying its use in pharmaceutical manufacturing.

Waste Management

The aqueous route generates NaCl and water as by-products, aligning with green chemistry principles. Organic methods require solvent recovery systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Benzoxazole-Thioether Derivatives (Compound 12 Series)

Compounds such as N-(tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) and 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-(3-methoxyphenyl)benzamide (12g) feature a benzoxazole-thioether group instead of the cyanoethylthio moiety . Key differences include:

  • Cytotoxicity : The 12-series compounds exhibit IC₅₀ values <10 μM against HepG2 cells, attributed to their ability to upregulate pro-apoptotic BAX and Caspase-3 proteins while downregulating anti-apoptotic Bcl-2 .

Triazole-Thione Derivatives (Compounds 7–9)

Derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate a triazole-thione core. Unlike the target compound’s thioether, these compounds exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Halogen-Substituted Benzamides

  • N-(2-Nitrophenyl)-4-bromobenzamide () and N-(2-chloro-4-cyanophenyl)benzamide () feature halogen or nitrile substituents. However, the cyanoethylthio group in the target compound offers a balance of hydrophilicity and conformational flexibility .

Apoptosis Modulation

The 12-series benzoxazole derivatives induce apoptosis in HepG2 cells by modulating BAX/Bcl-2 ratios (e.g., 12e increases BAX expression by 3.2-fold and reduces Bcl-2 by 60%) . While direct data for the target compound is unavailable, its thioether linkage may similarly influence redox-sensitive pathways due to sulfur’s role in cellular thiol-disulfide balance.

Anticancer Potential

Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide () are patented for anticancer use, highlighting the therapeutic relevance of thioether-linked benzamides. The cyanoethylthio group in the target compound could enhance tumor selectivity via nitrile-mediated hydrogen bonding .

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s cyanoethylthio group would show νC≡N at ~2240 cm⁻¹ and νC-S at ~700 cm⁻¹, distinct from the C=S stretches (1243–1258 cm⁻¹) in triazole-thiones .
  • NMR : The aromatic protons in the target compound’s benzoyl group would resonate at δ 7.5–8.1 ppm, similar to 4-chloro-N-(2-methoxyphenyl)benzamide () .

Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Key Substituents Biological Activity Reference
This compound Cyanoethylthio, benzoyl Not reported (predicted redox modulation)
12e (Benzo[d]oxazole-thioether) 5-Chlorobenzo[d]oxazol-2-ylthio IC₅₀ = 8.2 μM (HepG2)
Triazole-thione (Compound 7) Phenylsulfonyl, 2,4-difluorophenyl Thione tautomer confirmed by IR
N-(2-Chloro-4-cyanophenyl)benzamide Chloro, cyano Synthetic intermediate

Table 2: Spectroscopic Signatures

Functional Group IR Absorption (cm⁻¹) NMR Chemical Shift (δ, ppm)
Cyanoethylthio (target) ~2240 (C≡N), ~700 (C-S) 7.5–8.1 (aromatic)
Benzo[d]oxazol-2-ylthio 1258 (C=S) 6.8–7.9 (oxazole protons)
Triazole-thione 1247–1255 (C=S) 8.2–8.5 (triazole protons)

Biological Activity

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a benzamide structure with a cyanoethylthio group, which may influence its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction, which is common for forming carbon-carbon bonds in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate the exact molecular pathways involved.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, related benzamide derivatives have shown efficacy against viruses such as Ebola and Marburg. These compounds act by inhibiting viral entry into host cells, demonstrating effective EC50 values below 10 μM in vitro .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer activity, particularly as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Research Findings and Case Studies

Study Findings IC50/EC50 Values Target
Study on antiviral activity (2020)Inhibition of Ebola virus entryEC50 < 10 μMEBOV, MARV
HDAC inhibitor study (2020)Potent inhibition of HDAC3IC50 = 95.48 nMHDAC3
Antiproliferative assay (2020)Solid tumor cell inhibitionIC50 = 1.30 μM (HepG2 cells)Cancer cells

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups. Other benzoyl and cyanoethylthio derivatives have shown varying degrees of biological activity; however, the distinct combination in this compound may confer enhanced potency or selectivity against particular targets .

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